molecular formula C23H24N2O B11035142 (1E)-1-[(4-ethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-[(4-ethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11035142
M. Wt: 344.4 g/mol
InChI Key: PZLBXSPWVKVIAC-UHFFFAOYSA-N
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Description

The compound (1E)-1-[(4-ethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various scientific fields. Its structure includes a quinoline core, which is known for its biological activity, and a pyrrolo group, which can enhance its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(4-ethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Pyrrolo Group: The pyrrolo group can be introduced via a cyclization reaction, often using a suitable precursor like a 2-aminopyridine derivative.

    Substitution with the Ethylphenyl Group: This step involves the reaction of the intermediate with 4-ethylbenzaldehyde under basic conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(4-ethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, which may convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s quinoline core is of interest due to its potential antimicrobial and anticancer properties. Studies may focus on its interaction with biological targets and its efficacy in various assays.

Medicine

Medically, derivatives of this compound could be investigated for their therapeutic potential. The imine linkage and the quinoline core are both known to interact with biological macromolecules, making this compound a candidate for drug development.

Industry

Industrially, the compound could be used in the development of dyes, pigments, and other materials that require stable, complex organic structures.

Mechanism of Action

The mechanism by which (1E)-1-[(4-ethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, while the imine group can form covalent bonds with nucleophiles in biological systems. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activity.

    Isoquinoline: Another nitrogen-containing heterocycle with comparable properties.

    Pyrroloquinoline: A compound with a similar fused ring system but different substituents.

Uniqueness

(1E)-1-[(4-ethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: is unique due to its specific combination of functional groups and its complex fused ring system. This structure provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

3-(4-ethylphenyl)imino-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C23H24N2O/c1-6-16-7-9-17(10-8-16)24-20-19-12-14(2)11-18-15(3)13-23(4,5)25(21(18)19)22(20)26/h7-13H,6H2,1-5H3

InChI Key

PZLBXSPWVKVIAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=C2C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)C

Origin of Product

United States

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